5alpha-androstan-3alpha,17beta-diol 3-acetate
5alpha-androstan-3alpha,17beta-diol 3-acetate
Brand Name:
Vulcanchem
CAS No.:
1600-76-6
VCID:
VC20966020
InChI:
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1
SMILES:
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C
Molecular Formula:
C21H34O3
Molecular Weight:
334.5 g/mol
5alpha-androstan-3alpha,17beta-diol 3-acetate
CAS No.: 1600-76-6
Cat. No.: VC20966020
Molecular Formula: C21H34O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1600-76-6 |
|---|---|
| Molecular Formula | C21H34O3 |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | [(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1 |
| Standard InChI Key | MENYRVLDWKVWLK-YRQPXTNQSA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
| SMILES | CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
| Canonical SMILES | CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator